REACTION_CXSMILES
|
[CH:1]([C:4]1[N:5]=[C:6]2[CH:11]=C(C#N)[CH:9]=[CH:8][N:7]2[CH:14]=1)([CH3:3])[CH3:2].[OH-:15].[Li+].Cl.[CH2:18]([OH:20])[CH3:19]>>[CH:1]([C:4]1[N:5]=[C:6]2[CH:11]=[C:19]([C:18]([OH:15])=[O:20])[CH:9]=[CH:8][N:7]2[CH:14]=1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
2-Isopropylimidazo[1,2-a]pyridine-7-carbonitrile
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C2N(C=CC(=C2)C#N)C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
hydrate
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heat
|
Type
|
TEMPERATURE
|
Details
|
reflux for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were collected by filteration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1N=C2N(C=CC(=C2)C(=O)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |